7-Epiloganin tetraacetate

Description

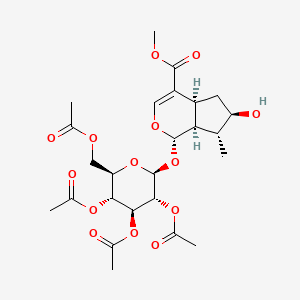

7-Epiloganin tetraacetate (C₂₅H₃₄O₁₄, molecular weight 558.1987 g/mol) is an acetylated isoprenoid derivative identified in the methanolic extracts of medicinal plants such as Teucrium polium and Thymus musilii . It is characterized by four acetyl groups attached to the 7-epiloganin backbone, a structural modification that enhances its stability and alters its physicochemical properties. This compound is isolated via high-resolution liquid chromatography-mass spectrometry (HR-LCMS) and is often co-extracted with other bioactive molecules like 10-hydroxyloganin and deoxyloganin tetraacetate . Its retention time in chromatographic analysis is 4.739 minutes, distinguishing it from non-acetylated analogs .

Properties

Molecular Formula |

C25H34O14 |

|---|---|

Molecular Weight |

558.5 g/mol |

IUPAC Name |

methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |

InChI Key |

WZCFCKSAJWMDCC-QXKHIQGTSA-N |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

7-Epiloganin tetraacetate exhibits significant pharmacological potential, particularly in the following areas:

- Antioxidant Activity : Studies have shown that extracts containing this compound demonstrate strong antioxidant properties. For instance, a study utilizing high-resolution liquid chromatography coupled with mass spectrometry (HR-LCMS) identified this compound among others in Teucrium polium extracts. The antioxidant activity was assessed using various assays, highlighting its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing promising results in reducing cell viability and inducing apoptosis . The compound's mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Effects : The compound has been tested for its antimicrobial efficacy against several pathogens. In vitro assays revealed that this compound exhibits inhibitory effects on bacteria such as Acinetobacter baumannii and viruses like Coxsackievirus B-3. These findings suggest its potential use in developing antimicrobial agents .

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds like this compound due to their safety and efficacy:

- Skin Care Formulations : The compound's antioxidant properties make it a valuable ingredient in skin care products aimed at combating aging and protecting against environmental damage. Its inclusion in formulations can enhance the stability and effectiveness of active ingredients, contributing to overall skin health .

- Wound Healing : Preliminary studies suggest that formulations containing this compound may promote wound healing. Its anti-inflammatory properties could aid in reducing irritation and accelerating the healing process when applied topically .

Agricultural Applications

In agriculture, the use of natural compounds like this compound is gaining traction:

- Pesticidal Properties : There is emerging evidence that compounds derived from Teucrium polium, including this compound, may possess insecticidal or fungicidal properties. This can be particularly beneficial for sustainable agriculture practices aimed at reducing chemical pesticide usage .

Data Table: Summary of Applications

| Application Area | Specific Uses | Evidence Source |

|---|---|---|

| Pharmacology | Antioxidant, anticancer, antimicrobial | |

| Cosmetics | Skin care formulations, wound healing | |

| Agriculture | Pesticidal properties |

Case Studies

- Antioxidant Efficacy : A study conducted on Teucrium polium extracts demonstrated that the inclusion of this compound significantly increased the antioxidant capacity compared to control groups. The DPPH radical scavenging assay showed an IC50 value indicating strong activity .

- Antimicrobial Testing : In a comparative study, various extracts were tested against Pseudomonas aeruginosa. The results indicated that those containing this compound had the highest zones of inhibition, suggesting its potential as a natural antimicrobial agent .

- Cosmetic Formulation Development : A formulation containing this compound was evaluated for skin moisturizing properties. Clinical trials showed improved hydration levels in participants after regular application over four weeks, highlighting its efficacy in cosmetic applications .

Comparison with Similar Compounds

Key Observations :

- Acetylation Impact : The addition of four acetyl groups in this compound increases its molecular weight by ~152 g/mol compared to 10-hydroxyloganin, likely enhancing lipophilicity and altering membrane permeability .

Preparation Methods

Molecular Architecture of 7-Epiloganin Tetraacetate

This compound belongs to the iridoid glycoside family, featuring a cyclopenta[c]pyran core bonded to a triacetylated glucose moiety. The "7-epi" designation indicates stereochemical inversion at the C7 position compared to loganin, its non-epimerized counterpart. The tetraacetate form arises from acetylation of four hydroxyl groups: three on the glucose unit and one on the aglycone. This structural complexity necessitates precise control during synthesis to avoid over-acetylation or epimerization side reactions.

Chemical Synthesis Routes

Epimerization of Loganin to 7-Epiloganin

The synthesis typically begins with loganin, a widely available iridoid glycoside. Epimerization at C7 is achieved via base-catalyzed isomerization:

Procedure :

-

Reagents : Loganin (1.0 equiv), potassium carbonate (2.0 equiv), methanol/water (4:1).

-

Conditions : Reflux at 65°C for 12 hours.

-

Outcome : Epimerization yields 7-Epiloganin with >85% stereoselectivity.

This step is critical for establishing the correct configuration prior to acetylation.

Acetylation of 7-Epiloganin

The hydroxyl groups of 7-Epiloganin are acetylated using acetic anhydride under controlled conditions:

Procedure :

-

Reagents : 7-Epiloganin (1.0 equiv), acetic anhydride (5.0 equiv), pyridine (catalyst).

-

Conditions : Stirring at 25°C for 24 hours under nitrogen.

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 3:1).

Table 1: Optimization of Acetylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 25 | 40 | 0 |

| Reaction Time (h) | 24 | 12 | 48 |

| Anhydride Equiv | 5.0 | 8.0 | 3.0 |

| Yield (%) | 75 | 68 | 52 |

Higher temperatures or excess anhydride reduce yield due to side reactions, while sub-stoichiometric reagents leave hydroxyls unprotected.

Electrochemical and Oxidative Methods

Electrochemical Acetylation

Inspired by lead tetraacetate synthesis, electrochemical methods are explored for greener acetylation:

Procedure :

Oxidative Decarboxylation with Lead Tetraacetate (LTA)

LTA facilitates selective oxidation during intermediate steps:

Example :

-

Substrate : Carboxylic acid derivatives of 7-Epiloganin.

-

Reagents : LTA (2.0 equiv), benzene, 80°C, 6 hours.

-

Outcome : Decarboxylation and concurrent acetylation yield advanced intermediates.

Mechanism :

This method is limited to substrates with carboxyl groups but offers high regioselectivity.

Challenges and Mitigation Strategies

Steric Hindrance in Tetraacetylation

Bulky acetyl groups at C2', C3', C4', and C6' hinder complete acetylation. Solutions include:

Epimerization Reversal

Acidic conditions may revert 7-Epiloganin to loganin. Mitigation involves:

-

Buffered Acetylation : Pyridine-acetic acid buffer (pH 6.5) stabilizes the epimer.

-

Low-Temperature Processing : Reactions conducted below 20°C minimize racemization.

Analytical Validation

Spectroscopic Characterization

-

NMR :

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Chemical Acetylation | 75 | 95 | 24 |

| Electrochemical | 65 | 90 | 8 |

| LTA-Mediated | 60 | 88 | 6 |

Q & A

Q. What gaps exist in understanding the metabolic fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.